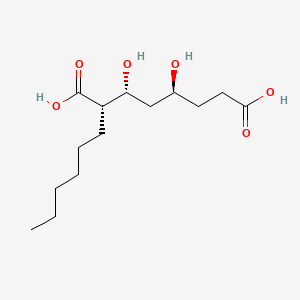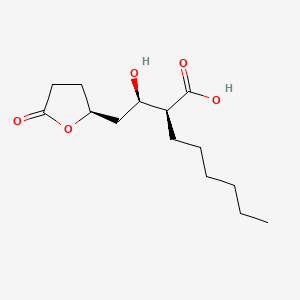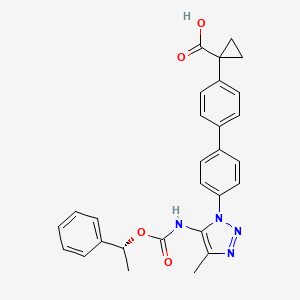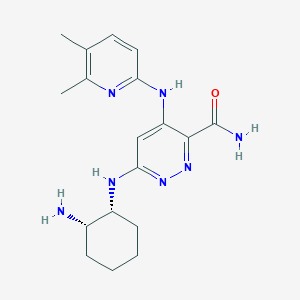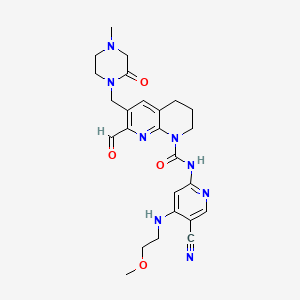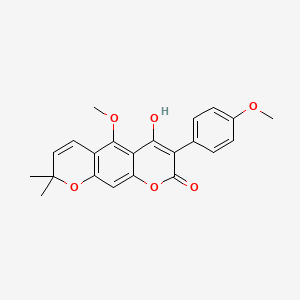
Rutamicina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rutamycin, also known as rutamycinum, rutamycine, and rutamicina, is a macrolide . It has a molecular formula of C44H72O11 .
Synthesis Analysis
The total synthesis of Rutamycin B, which is a macrolide antibiotic, was achieved via a Suzuki macrocyclization . The process involved a chelate-controlled, double differentiating aldol reaction and ring closure by means of a vinyl-vinyl coupling .
Molecular Structure Analysis
Rutamycin has a complex molecular structure with 17 stereogenic centers and a 26-membered ring . It contains a total of 129 bonds, including 57 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 double bonds, and 2 six-membered rings .
Chemical Reactions Analysis
The synthesis of Rutamycin B involved a chelate-controlled, double differentiating aldol reaction and ring closure by means of a vinyl-vinyl coupling . This process was crucial in the formation of the 26-membered ring structure of Rutamycin B .
Physical and Chemical Properties Analysis
Rutamycin has an average mass of 777.036 Da and a monoisotopic mass of 776.507446 Da . It is generally soluble in organic solvents, except hydrocarbons, and is insoluble in water .
Aplicaciones Científicas De Investigación
Inhibición de reacciones de transferencia de fosforilo
La rutamicina se ha utilizado en estudios metabólicos como inhibidor de las reacciones de transferencia de fosforilo en las mitocondrias {svg_1}. Se ha encontrado que inhibe la fosforilación oxidativa y las reacciones de ATPasa inducidas por varios agentes {svg_2}.
Estudios comparativos con otros antibióticos
La this compound se ha comparado con otros antibióticos como la osamicina, la peliomicina y la venturicidina en términos de sus propiedades inhibitorias {svg_3}. Estos estudios comparativos ayudan a comprender los diferentes mecanismos de acción de estos antibióticos {svg_4}.
Estudios sobre el metabolismo mitocondrial
La this compound se ha utilizado en estudios centrados en el metabolismo mitocondrial {svg_5}. Sus efectos sobre la fosforilación oxidativa y las reacciones relacionadas en las mitocondrias del hígado de rata se han estudiado ampliamente {svg_6}.
Investigación de la eficacia de los antibióticos
La this compound se ha utilizado en la investigación para comprender la relación entre la eficacia de los antibióticos y la respiración celular bacteriana {svg_7}. El estudio encontró que la supresión de la respiración celular por los antibióticos bacteriostáticos como la this compound era el efecto dominante, bloqueando la muerte bactericida {svg_8}.
Estudios sobre la toxicidad de los antibióticos
La this compound se ha utilizado en estudios para comprender la toxicidad de los antibióticos para los cultivos celulares de mamíferos {svg_9}. Estos estudios ayudan a comprender el perfil de seguridad de estos antibióticos {svg_10}.
Posible aplicación en quimioterapia contra el cáncer
Hay investigaciones en curso sobre la posible aplicación de la this compound en quimioterapia contra el cáncer {svg_11}. El objetivo es encontrar alternativas a los complejos de Pt (II), que se sabe que causan muchos efectos secundarios {svg_12}.
Safety and Hazards
When handling Rutamycin, it is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Mecanismo De Acción
Target of Action
Rutamycin, a type of antibiotic, primarily targets the mitochondrial ATP synthase . This enzyme plays a crucial role in the process of oxidative phosphorylation, which is responsible for the production of ATP, the primary energy currency of the cell .
Mode of Action
Rutamycin inhibits the function of ATP synthase, thereby disrupting the process of oxidative phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by Rutamycin is the oxidative phosphorylation pathway . By inhibiting ATP synthase, Rutamycin disrupts the flow of protons across the mitochondrial membrane, which is a key step in the production of ATP . This disruption can lead to a decrease in the efficiency of the electron transport chain, another crucial component of oxidative phosphorylation .
Result of Action
The primary result of Rutamycin’s action is the inhibition of ATP production .
Análisis Bioquímico
Biochemical Properties
Rutamycin interacts with various biomolecules, particularly enzymes involved in oxidative phosphorylation . It inhibits ATPase reactions induced by various agents . The properties of Rutamycin on mitochondrial metabolism were found to be identical with those of other antibiotics like ossamycin and peliomycin .
Cellular Effects
Rutamycin has significant effects on cellular processes. It inhibits oxidative phosphorylation, which is a major consumer of cellular energy output . This inhibition affects the cell’s energy metabolism, leading to suppressed cellular respiration .
Molecular Mechanism
Rutamycin exerts its effects at the molecular level primarily by inhibiting oxidative phosphorylation . It binds to the c-ring of the ATP synthase, blocking the access of protons to the carboxyl group of Glu59 . This inhibits the ATPase reactions and disrupts the energy transfer pathway in the cell .
Temporal Effects in Laboratory Settings
The effects of Rutamycin have been studied over time in laboratory settings, particularly in relation to its impact on mitochondrial function
Metabolic Pathways
Rutamycin is involved in the metabolic pathway of oxidative phosphorylation . It interacts with ATP synthase, a key enzyme in this pathway
Transport and Distribution
Rutamycin’s transport and distribution within cells and tissues are closely tied to its role in inhibiting oxidative phosphorylation
Subcellular Localization
Rutamycin primarily localizes in the mitochondria, where it interacts with ATP synthase to inhibit oxidative phosphorylation This subcellular localization is crucial for its activity and function
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Rutamycin involves the condensation of two key starting materials, namely 2,4-dihydroxybenzaldehyde and L-tryptophan. The reaction is catalyzed by a bacterial enzyme called RutA, which facilitates the formation of the C-C bond between the two aromatic rings. The final step of the synthesis involves the oxidation of the resulting product to form Rutamycin.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "L-tryptophan" ], "Reaction": [ "Step 1: Condensation of 2,4-dihydroxybenzaldehyde and L-tryptophan in the presence of RutA enzyme", "Step 2: Formation of C-C bond between the two aromatic rings", "Step 3: Oxidation of the resulting product to form Rutamycin" ] } | |
Número CAS |
1404-59-7 |
Fórmula molecular |
C44H72O11 |
Peso molecular |
777.0 g/mol |
Nombre IUPAC |
(1S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C44H72O11/c1-11-33-16-14-12-13-15-27(4)41(50)43(10,52)42(51)32(9)40(49)31(8)39(48)30(7)38(47)26(3)17-20-37(46)53-36-24-44(54-34(19-18-33)29(36)6)22-21-25(2)35(55-44)23-28(5)45/h12-14,16-17,20,25-36,38,40-41,45,47,49-50,52H,11,15,18-19,21-24H2,1-10H3/b13-12+,16-14+,20-17+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41-,43+,44-/m0/s1 |
Clave InChI |
LVWVMRBMGDJZLM-BONFEJLISA-N |
SMILES isomérico |
CC[C@@H]\1CC[C@H]2[C@H]([C@H](C[C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C |
SMILES |
CCC1CCC2C(C(CC3(O2)CCC(C(O3)CC(C)O)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
SMILES canónico |
CCC1CCC2C(C(CC3(O2)CCC(C(O3)CC(C)O)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Rutamycin; Oligomycin D; A 272; A272; A-272 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)
![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)
